molecular formula C17H23N5O B3182417 TLR7/8 agonist 3 CAS No. 642473-95-8

TLR7/8 agonist 3

Cat. No.: B3182417
CAS No.: 642473-95-8
M. Wt: 313.4 g/mol
InChI Key: SVBZCXQPNPURIX-UHFFFAOYSA-N
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Description

TLR7/8 agonist 3 is a small molecule that activates toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogens and initiating immune responses. This compound has shown potential in immunotherapy, particularly in cancer treatment, by enhancing the body’s immune response against tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TLR7/8 agonist 3 involves several steps, including the preparation of key intermediates and their subsequent coupling. Common solvents used in the synthesis include chloroform, dichloromethane, and tetrahydrofuran, which are dried and freshly distilled before use . Moisture- or air-sensitive reactions are conducted under nitrogen atmosphere conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also involve the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

TLR7/8 agonist 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products

The major products formed from these reactions include various analogs of this compound, which are evaluated for their immunomodulatory properties and potential therapeutic applications .

Scientific Research Applications

TLR7/8 agonist 3 has a wide range of scientific research applications, including:

Mechanism of Action

TLR7/8 agonist 3 activates immune cells via the TLR7/TLR8 MyD88-dependent signaling pathway. This activation leads to the subsequent activation of transcription factors such as NF-κB and interferon regulatory factor, resulting in the production of pro-inflammatory cytokines and type I interferons . These cytokines and interferons play a crucial role in enhancing the immune response against pathogens and tumor cells.

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to TLR7/8 agonist 3, including imiquimod, resiquimod, CL097, CL075, bromopirone, tilorone, loxoribine, and isatoribine .

Uniqueness

This compound is unique in its ability to activate both TLR7 and TLR8, leading to a more robust immune response compared to compounds that activate only one of these receptors. This dual activation enhances its potential as an immunotherapeutic agent, particularly in cancer treatment .

Properties

IUPAC Name

1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-4-23-9-13-21-14-15(22(13)10-17(2,3)19)11-7-5-6-8-12(11)20-16(14)18/h5-8H,4,9-10,19H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBZCXQPNPURIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)N)C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Tert-butyl 2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethylcarbamate (1.26 g, 3.05 mmol) was dissolved in 10 mL of EtOH and treated with 10 mL of 2 M HCl in EtOH. After heating at reflux for 2 hours, the reaction mixture was cooled and concentrated under reduced pressure. The resulting yellow solid was dissolved in 50 mL of H2O and extracted with CHCl3 (20 mL). The organic layer was discarded and the aqueous portion was made basic (pH˜12) by addition of concentrated NH4OH solution. This was then extracted with CHCl3 (4×20 mL) and the combined organic portions were dried with Na2SO4 and concentrated to give 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinoline-4-amine (808 mg) as a light brown powder. m.p. 161.0-162.0° C.;
Name
Tert-butyl 2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethylcarbamate
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOCc1nc2c(N)nc3ccccc3c2n1CC(C)(C)NC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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